molecular formula C10H17NO2 B8110327 7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane

7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B8110327
M. Wt: 183.25 g/mol
InChI Key: UVGRUQBEDUSHBF-UHFFFAOYSA-N
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Description

7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound that features a unique structural motif. The bicyclo[3.3.1]nonane framework is known for its rigidity and three-dimensional structure, which makes it an interesting subject for various chemical and biological studies. This compound is part of a broader class of bicyclic compounds that have shown significant potential in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The allyloxy group can be introduced through allylation reactions using reagents such as allyl bromide in the presence of a base .

Industrial Production Methods

While specific industrial production methods for 7-(Allyloxy)-3-oxa-9-azabicyclo[33This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane is unique due to its specific substitution pattern and the presence of an allyloxy group.

Properties

IUPAC Name

7-prop-2-enoxy-3-oxa-9-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-3-13-10-4-8-6-12-7-9(5-10)11-8/h2,8-11H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGRUQBEDUSHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CC2COCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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